molecular formula C9H7FN2 B2678528 7-Fluoroisoquinolin-4-amine CAS No. 1785090-95-0

7-Fluoroisoquinolin-4-amine

Cat. No.: B2678528
CAS No.: 1785090-95-0
M. Wt: 162.167
InChI Key: PQXATVILFYAGBW-UHFFFAOYSA-N
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Description

7-Fluoroisoquinolin-4-amine is a chemical compound with the molecular formula C9H7FN2 and a molecular weight of 162.16 g/mol . It is a derivative of isoquinoline, a bicyclic aromatic compound that consists of a benzene ring fused to a pyridine ring. The presence of a fluorine atom at the 7th position and an amine group at the 4th position makes this compound unique and of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoroisoquinolin-4-amine can be achieved through several methods. One common approach involves the use of aromatic amines and aldehydes in the presence of catalysts. For instance, a microwave-assisted, one-pot-three-component reaction between aromatic amines, aromatic aldehydes, and phenylacetylene in the presence of catalytic amounts of potassium dodecatungstocobaltate trihydrate has been reported . Another method involves the use of nanostructured TiO2 photocatalysts under solvent-free conditions and microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Fluoroisoquinolin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Nucleophiles: Such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups replacing the fluorine atom or modifying the amine group.

Mechanism of Action

The mechanism of action of 7-Fluoroisoquinolin-4-amine involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit DNA synthesis by binding to enzyme-DNA complexes, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This action blocks the progress of the replication fork, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Fluoroisoquinolin-4-amine include other fluorinated isoquinoline derivatives, such as:

Uniqueness

What sets this compound apart from its similar compounds is the specific positioning of the fluorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

7-fluoroisoquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXATVILFYAGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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